ステリグマトシスチン

概要

説明

科学的研究の応用

Sterigmatocystin has a wide range of scientific research applications:

作用機序

ステリグマトシスチンは、いくつかのメカニズムを通じてその毒性効果を発揮します。

酸化ストレス: それは酸化ストレスを誘導し、細胞損傷につながります.

ミトコンドリア機能不全: ステリグマトシスチンは、ミトコンドリアの機能を阻害し、ATP合成に影響を与えます.

類似の化合物との比較

ステリグマトシスチンは、アフラトキシンやデメチルステリグマトシスチンなどの他のマイコトキシンと構造的および機能的に類似しています 。 これは、いくつかの点でユニークです。

構造の違い: ステリグマトシスチンは、ビフラン構造に結合したキサントン核を持っているのに対し、アフラトキシンは官能基の配置が異なります.

毒性: アフラトキシン B1 は、変異原性と発がん性の点でステリグマトシスチンよりも強力です.

生物学的効果: ステリグマトシスチンとその誘導体は、他のマイコトキシンと比較して、ミトコンドリア機能と酸化リン酸化に異なる影響を与えます.

類似の化合物のリスト

- アフラトキシン B1

- デメチルステリグマトシスチン

- ステリグマチン

- オキシステリグマトシスチン

ステリグマトシスチンは、その毒性と他のマイコトキシンの前駆体としての役割から、依然として注目すべき化合物です。進行中の研究は、マイコトキシンの生物学と毒性学の理解に貢献し、そのさまざまなアプリケーションと作用機序を明らかにし続けています。

生化学分析

Biochemical Properties

Sterigmatocystin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . Sterigmatocystin also interacts with DNA, forming DNA adducts that can lead to mutations and carcinogenesis . Additionally, sterigmatocystin induces oxidative stress by generating reactive oxygen species, which can damage cellular components .

Cellular Effects

Sterigmatocystin exerts various effects on different types of cells and cellular processes. It has been shown to be cytotoxic and genotoxic to HepG2 (liver) and A549 (lung) cells . Sterigmatocystin influences cell function by inducing oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest . It also affects cell signaling pathways, such as the activation of checkpoint proteins like Chk2, which are involved in DNA damage response . Furthermore, sterigmatocystin alters gene expression and cellular metabolism, leading to decreased cell proliferation and increased susceptibility to carcinogenesis .

Molecular Mechanism

The molecular mechanism of sterigmatocystin involves several key processes. Sterigmatocystin binds to DNA, forming DNA adducts that can cause mutations and initiate carcinogenesis . It also inhibits cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Sterigmatocystin induces oxidative stress by generating reactive oxygen species, which can damage cellular components and activate signaling pathways involved in apoptosis and cell cycle arrest . Additionally, sterigmatocystin affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sterigmatocystin can change over time. Sterigmatocystin is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to sterigmatocystin has been shown to cause persistent oxidative stress, DNA damage, and alterations in cellular function . In vitro and in vivo studies have demonstrated that the toxic effects of sterigmatocystin can accumulate over time, leading to chronic health issues .

Dosage Effects in Animal Models

The effects of sterigmatocystin vary with different dosages in animal models. At low doses, sterigmatocystin can cause mild oxidative stress and DNA damage . At higher doses, it can lead to severe toxicity, including liver and kidney damage, immunosuppression, and carcinogenesis . Studies have shown that the lethal dose (LD50) of sterigmatocystin in mice is in excess of 800 mg/kg . In Wistar rats, the 10-day LD50 is 166 mg/kg in males and 120 mg/kg in females . These findings highlight the importance of understanding the dosage effects of sterigmatocystin to assess its potential risks.

Metabolic Pathways

Sterigmatocystin is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the biotransformation of sterigmatocystin into various metabolites, some of which are more toxic than the parent compound . The metabolic pathways of sterigmatocystin also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . Additionally, sterigmatocystin can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .

Transport and Distribution

Sterigmatocystin is transported and distributed within cells and tissues through various mechanisms. It binds to human serum albumin, a blood protein that transports small molecules to their target organs or tissues . Sterigmatocystin also interacts with cyclodextrins, which can enhance its solubility and facilitate its transport . Within cells, sterigmatocystin can be transported by specific transporters and binding proteins, which influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and toxicity of sterigmatocystin.

Subcellular Localization

The subcellular localization of sterigmatocystin is essential for understanding its activity and function. Sterigmatocystin is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its toxic effects . It can also be found in the nucleus, where it interacts with DNA and induces genotoxicity . The localization of sterigmatocystin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of sterigmatocystin is crucial for elucidating its mechanism of action and potential therapeutic targets.

準備方法

合成経路と反応条件

ステリグマトシスチンは、さまざまな化学反応によって合成できます。 一般的な方法の1つは、ステリグマトシスチンと反応してジヒドロエトキシステリグマトシスチンを生成する、水酸化カリウムとエタノールの使用を伴います 。 さらに、ステリグマトシスチンはヨウ化メチルによって容易にメチル化できます .

工業生産方法

ステリグマトシスチンの工業生産には、通常、制御された条件下でのアスペルギルス属菌の培養が含まれます。 菌は、穀物やその他の有機物などの適切な基質で培養され、ステリグマトシスチンの生成が促進されます 。 次に、固相抽出や高速液体クロマトグラフィー(HPLC)などのさまざまな技術を使用して、化合物を抽出し精製します .

化学反応の分析

反応の種類

ステリグマトシスチンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究アプリケーション

ステリグマトシスチンは、さまざまな科学研究アプリケーションで利用されています。

類似化合物との比較

Sterigmatocystin is structurally and functionally similar to other mycotoxins, such as aflatoxins and demethylsterigmatocystin . it is unique in several ways:

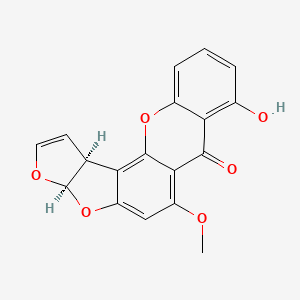

Structural Differences: Sterigmatocystin has a xanthone nucleus attached to a bifuran structure, while aflatoxins have a different arrangement of functional groups.

Toxicity: Aflatoxin B1 is more potent than sterigmatocystin in terms of mutagenicity and carcinogenicity.

Biological Effects: Sterigmatocystin and its derivatives have distinct effects on mitochondrial function and oxidative phosphorylation compared to other mycotoxins.

List of Similar Compounds

- Aflatoxin B1

- Demethylsterigmatocystin

- Sterigmatin

- Oxisterigmatocystins

Sterigmatocystin remains a compound of significant interest due to its toxic properties and its role as a precursor to other mycotoxins. Ongoing research continues to uncover its various applications and mechanisms of action, contributing to our understanding of mycotoxin biology and toxicology.

特性

IUPAC Name |

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSVPXMQSFGQTM-DCXZOGHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Sterigmatocystin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine, 7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

10048-13-2 | |

| Record name | Sterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3aR-cis)3a,12c-dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F95211S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C with decomp | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。